N-(4-hydroxy-3,5-diisopropylphenyl)-4-methyl-N-(4-methylphenylsulfonyl)benzenesulfonamide
Description
N-(4-HYDROXY-3,5-DIISOPROPYLPHENYL)-4-METHYL-N-[(4-METHYLPHENYL)SULFONYL]BENZENESULFONAMIDE is a complex organic compound with a molecular formula of C26H30N2O4S2
Properties
Molecular Formula |
C26H31NO5S2 |
|---|---|
Molecular Weight |
501.7 g/mol |
IUPAC Name |
N-[4-hydroxy-3,5-di(propan-2-yl)phenyl]-4-methyl-N-(4-methylphenyl)sulfonylbenzenesulfonamide |
InChI |
InChI=1S/C26H31NO5S2/c1-17(2)24-15-21(16-25(18(3)4)26(24)28)27(33(29,30)22-11-7-19(5)8-12-22)34(31,32)23-13-9-20(6)10-14-23/h7-18,28H,1-6H3 |
InChI Key |
SGWORQJAQXVBBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C2=CC(=C(C(=C2)C(C)C)O)C(C)C)S(=O)(=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-HYDROXY-3,5-DIISOPROPYLPHENYL)-4-METHYL-N-[(4-METHYLPHENYL)SULFONYL]BENZENESULFONAMIDE typically involves multi-step organic reactions. One common approach is the sulfonation of a suitable aromatic precursor followed by the introduction of the hydroxyl and methyl groups through electrophilic aromatic substitution reactions. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost considerations, and the desired purity of the final product. Industrial synthesis may also incorporate advanced techniques such as microwave-assisted synthesis or flow chemistry to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-(4-HYDROXY-3,5-DIISOPROPYLPHENYL)-4-METHYL-N-[(4-METHYLPHENYL)SULFONYL]BENZENESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The sulfonyl groups can be reduced to thiols or sulfides under appropriate conditions.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while substitution reactions can produce a variety of aromatic derivatives.
Scientific Research Applications
N-(4-HYDROXY-3,5-DIISOPROPYLPHENYL)-4-METHYL-N-[(4-METHYLPHENYL)SULFONYL]BENZENESULFONAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in biochemical studies and drug design.
Industry: It can be used in the production of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of N-(4-HYDROXY-3,5-DIISOPROPYLPHENYL)-4-METHYL-N-[(4-METHYLPHENYL)SULFONYL]BENZENESULFONAMIDE involves its interaction with specific molecular targets. The hydroxyl and sulfonyl groups can form hydrogen bonds and other interactions with proteins, enzymes, or receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular pathways and biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- N-(4-HYDROXY-3,5-DIISOPROPYLPHENYL)-4-METHYLBENZENESULFONAMIDE
- N-(4-HYDROXY-3,5-DIISOPROPYLPHENYL)-4-METHYLBENZENECARBOXIMIDAMIDE
Uniqueness
N-(4-HYDROXY-3,5-DIISOPROPYLPHENYL)-4-METHYL-N-[(4-METHYLPHENYL)SULFONYL]BENZENESULFONAMIDE is unique due to the presence of both sulfonyl and hydroxyl groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications in various fields, distinguishing it from other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
